molecular formula C14H20N2 B8762158 1-(Adamantan-1-ylmethyl)-1H-pyrazole

1-(Adamantan-1-ylmethyl)-1H-pyrazole

Cat. No.: B8762158
M. Wt: 216.32 g/mol
InChI Key: KHWYQYHRYGZUJG-UHFFFAOYSA-N
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Description

1-(Adamantan-1-ylmethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with an adamantane moiety The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compound

Preparation Methods

The synthesis of 1-(Adamantan-1-ylmethyl)-1H-pyrazole typically involves the reaction of 1-(isocyanatomethyl)adamantane with aminopyrazoles under mild conditions. This method yields the desired product in good yields, ranging from 67% to 92% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(Adamantan-1-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. .

Scientific Research Applications

1-(Adamantan-1-ylmethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, the compound binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols. This inhibition can lead to various therapeutic effects, such as reducing inflammation and lowering blood pressure .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(1-adamantylmethyl)pyrazole

InChI

InChI=1S/C14H20N2/c1-2-15-16(3-1)10-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-3,11-13H,4-10H2

InChI Key

KHWYQYHRYGZUJG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN4C=CC=N4

Origin of Product

United States

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